molecular formula C11H13NO3S B2900970 ({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid CAS No. 436087-50-2

({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid

Cat. No.: B2900970
CAS No.: 436087-50-2
M. Wt: 239.29
InChI Key: LNAMMVKVASNLLF-UHFFFAOYSA-N
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Description

({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid is an organic compound that features a thioether linkage and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid typically involves the reaction of 3-methylaniline with ethyl 2-bromoacetate to form an intermediate, which is then treated with thioglycolic acid to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent extraction and recrystallization are common purification methods employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, ({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving thioether and amino acid derivatives. It may also serve as a model compound for studying the behavior of similar structures in biological systems.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features may be exploited to develop inhibitors or activators of biological pathways.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of ({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and amino groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ({2-[(4-Methoxyphenyl)amino]-2-oxoethyl}thio)acetic acid
  • ({2-[(3-Chlorophenyl)amino]-2-oxoethyl}thio)acetic acid
  • ({2-[(3-Nitrophenyl)amino]-2-oxoethyl}thio)acetic acid

Uniqueness

({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds. The methyl group can affect the compound’s steric and electronic properties, leading to differences in its behavior in chemical reactions and biological systems.

Properties

IUPAC Name

2-[2-(3-methylanilino)-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-8-3-2-4-9(5-8)12-10(13)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAMMVKVASNLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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